molecular formula C8H6F3NO3S B13490784 3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid

3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid

Cat. No.: B13490784
M. Wt: 253.20 g/mol
InChI Key: CSWCCXKZOQRDEY-UHFFFAOYSA-N
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Properties

Molecular Formula

C8H6F3NO3S

Molecular Weight

253.20 g/mol

IUPAC Name

3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylic acid

InChI

InChI=1S/C8H6F3NO3S/c1-3-2-4(16-5(3)6(13)14)12-7(15)8(9,10)11/h2H,1H3,(H,12,15)(H,13,14)

InChI Key

CSWCCXKZOQRDEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)NC(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid typically involves the condensation of thiophene derivatives with trifluoroacetamide under specific reaction conditions. One common method includes the use of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate thiophene carboxylic derivatives . Another approach involves the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions, such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse thiophene derivatives .

Scientific Research Applications

3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoroacetamido group enhances its stability and biological activity, making it a valuable compound for various applications .

Biological Activity

3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid is a compound of significant interest due to its potential biological activities. The trifluoroacetamido group enhances the compound's pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid can be represented as follows:

  • Molecular Formula : C₉H₈F₃N₁O₂S
  • Molecular Weight : 251.23 g/mol
  • IUPAC Name : 3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid
  • Structural Features : The presence of a thiophene ring contributes to its unique reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings exhibit notable antimicrobial properties. In particular, derivatives of thiophene-2-carboxylic acids have been shown to possess antibacterial effects against various pathogens. Studies have demonstrated that the trifluoroacetamido substitution enhances these effects by increasing lipophilicity and improving membrane penetration.

Enzyme Inhibition

Thiophene derivatives have been explored as inhibitors of various enzymes. For instance, studies have shown that similar compounds can inhibit the activity of Hepatitis C Virus (HCV) NS5B polymerase. The mechanism involves interaction with the enzyme's active site, leading to reduced viral replication in vitro . The structure-activity relationship (SAR) studies suggest that the trifluoroacetamido group plays a crucial role in enhancing enzyme binding affinity.

Anti-inflammatory Properties

Compounds with similar structural motifs have also exhibited anti-inflammatory effects. Research has indicated that thiophene derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and inflammatory bowel disease.

Case Studies

  • Inhibition of HCV NS5B Polymerase : A study investigating the biological activity of thiophene derivatives found that 3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid showed promising results as an inhibitor of HCV polymerase in Huh-7 cells. The compound demonstrated IC50 values in the micromolar range, indicating significant antiviral activity .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, a series of thiophene derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the introduction of the trifluoroacetamido group markedly improved antibacterial activity compared to non-fluorinated analogs .

Data Summary Table

PropertyValue
Molecular FormulaC₉H₈F₃N₁O₂S
Molecular Weight251.23 g/mol
Antimicrobial ActivityEffective against S. aureus and E. coli
HCV NS5B Polymerase InhibitionIC50 in micromolar range
Anti-inflammatory EffectsModulates inflammatory pathways

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